Superior Cross-Coupling Reactivity of the 2-Bromo Substituent vs. 2-Chloro Analog
The 2-bromo substituent on the benzothiazole ring provides significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its 2-chloro analog, Ethyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate. This is a well-established class-level inference for aryl halides, where the relative reactivity of C-Br versus C-Cl bonds in oxidative addition to Pd(0) is typically one to two orders of magnitude higher [1]. This allows for milder reaction conditions, shorter reaction times, and higher yields in key transformations like Suzuki or Buchwald-Hartwig couplings, which are critical for efficient library synthesis and scale-up.
| Evidence Dimension | Relative reactivity in Pd-catalyzed cross-coupling (oxidative addition step) |
|---|---|
| Target Compound Data | Aryl-Br bond (2-bromo substituent) |
| Comparator Or Baseline | Aryl-Cl bond (2-chloro analog, Ethyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate, hypothetical) |
| Quantified Difference | Approximately 10-100 fold higher relative reactivity for C-Br over C-Cl |
| Conditions | General class-level reactivity for aryl halides in Pd(0)-catalyzed reactions, as established in foundational reviews [1]. |
Why This Matters
For procurement, the bromo derivative enables a more versatile and efficient synthetic handle, reducing catalyst loading and enabling late-stage functionalization of complex molecules.
- [1] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 7, 2457–2483. View Source
